Isobutylphendienamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isobutylphendienamide, scientifically denoted as , is an organic compound characterized by its unique structural features. It contains a conjugated diene system and an amide functional group, which contribute to its chemical reactivity and biological properties. The isobutyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

- Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, allowing for the formation of biaryl derivatives, which are important in medicinal chemistry.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and amine.

- Photolytic Reactions: Exposure to light can induce photochemical transformations, leading to the formation of various photoproducts, including epoxides and aldehydes derived from cleavage of the double bond .

Isobutylphendienamide exhibits notable biological activities:

- Antioxidant Properties: Studies have indicated that it may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .

- Toxicological Studies: Research has shown that it interacts with biological systems, potentially affecting metabolic pathways and contributing to toxicological profiles when exposed to environmental pollutants like polychlorinated biphenyls .

The synthesis of isobutylphendienamide typically involves several steps:

- Formation of the Diene: The initial step often includes the synthesis of a conjugated diene through dehydrohalogenation or elimination reactions.

- Amidation: The diene is then reacted with isobutylamine to form the amide linkage.

- Purification: The final product can be purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for biological testing.

Isobutylphendienamide has various applications:

- Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in areas targeting oxidative stress and inflammation.

- Agricultural Chemistry: It may be explored for use in agrochemicals due to its potential effects on plant physiology and pest resistance.

- Material Science: The compound could be utilized in the development of new materials with specific electronic or optical properties due to its conjugated system.

Interaction studies of isobutylphendienamide focus on its effects on biological systems:

- Metabolomic Analysis: Research has demonstrated that exposure to this compound can alter metabolomic profiles in organisms, suggesting significant interactions with metabolic pathways .

- Binding Studies: Investigations into its binding affinity with specific receptors or enzymes could reveal insights into its mechanism of action and potential therapeutic uses.

Isobutylphendienamide shares structural similarities with several other compounds. Here are notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Phenylacetamide | Contains an acetamide group | Simpler structure with less conjugation |

| N-Isopropylbenzamide | Similar amide functionality | Isopropyl group instead of isobutyl |

| 4-Aminobenzoic Acid | Aromatic amine with a carboxylic acid | Lacks the diene system |

| Benzamide | Basic aromatic amide | No additional functional groups |

Isobutylphendienamide's uniqueness lies in its conjugated diene system combined with an isobutyl substituent, which may enhance its biological activity compared to simpler amides.

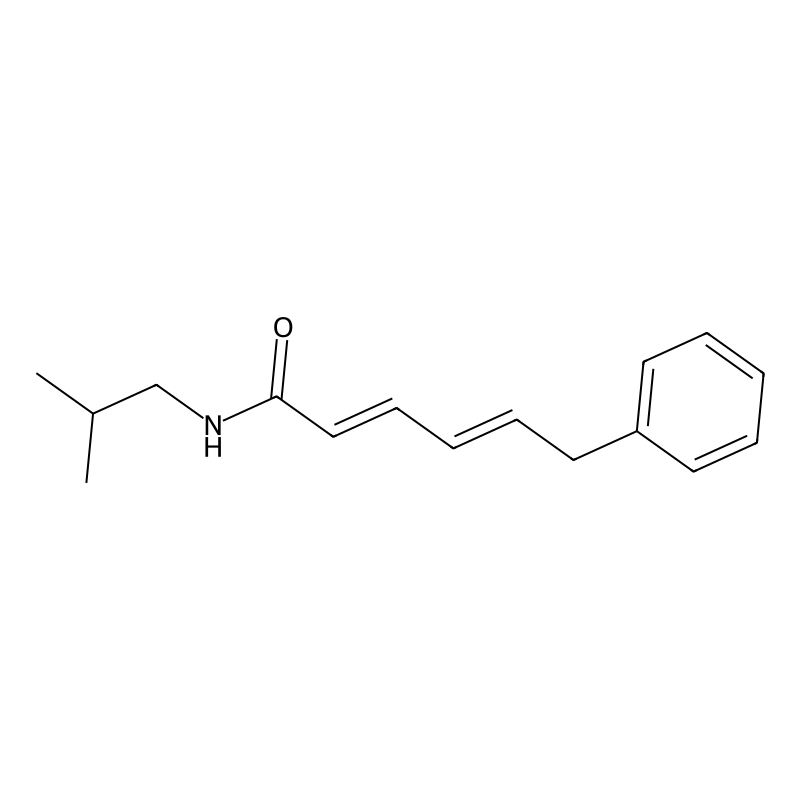

Isobutylphendienamide is systematically identified through multiple nomenclature systems and structural descriptors. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E,4E)-N-(2-methylpropyl)-6-phenylhexa-2,4-dienamide, reflecting its trans-configuration at the 2nd and 4th carbon positions, the isobutyl substituent on the amide nitrogen, and the phenyl-terminated hexadienamide backbone.

Molecular Formula and CAS Registry

The molecular formula C₁₆H₂₁NO corresponds to a molecular weight of 243.34 g/mol and a CAS Registry Number of 99083-23-5. This identifier distinguishes it from structurally similar compounds, such as N-isopropylbenzamide (CAS 5367-15-3) and N-phenylacetamide (CAS 103-84-4), which lack the conjugated diene system.

Synonyms and Alternative Designations

Alternative names for Isobutylphendienamide include:

- (E,E)-N-Isobutyl-6-phenyl-2,4-hexadienamide

- 2,4-Hexadienamide, N-(2-methylpropyl)-6-phenyl-, (E,E)-

- 6-Phenyl-N-(2-methylpropyl)hexa-2,4-dienamide.

These synonyms emphasize the compound’s geometric isomerism and functional group arrangement, critical for database indexing and patent literature searches.

Chemical Registry and Nomenclature

Isobutylphendienamide is a well-characterized organic compound with the Chemical Abstract Service registry number 99083-23-5 [13]. The compound's International Union of Pure and Applied Chemistry name is (2E,4E)-N-(2-methylpropyl)-6-phenylhexa-2,4-dienamide, which precisely describes its stereochemical configuration and structural components [25]. The systematic name (2E,4E)-N-isobutyl-6-phenyl-hexa-2,4-dienamide provides an alternative nomenclature that emphasizes the isobutyl substitution pattern [25]. The compound is registered under the BRN number 2646116 in chemical databases [25].

Molecular Formula and Weight

The molecular formula of isobutylphendienamide is C₁₆H₂₁NO, indicating a composition of sixteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom [13] [25]. The molecular weight is precisely 243.34 grams per mole, which has been consistently reported across multiple chemical databases [13]. This molecular weight places the compound in the range typical for medium-sized organic molecules with biological activity potential [25].

Structural Identifiers

The compound's InChI Key is APSXSFZATMGGAT-HCFISPQYSA-N, providing a unique digital fingerprint for database searches and computational applications [25]. The complete InChI string is InChI=1S/C16H21NO/c1-14(2)13-17-16(18)12-8-4-7-11-15-9-5-3-6-10-15/h3-10,12,14H,11,13H2,1-2H3,(H,17,18)/b7-4+,12-8+, which encodes the complete structural information including stereochemistry [25]. The Simplified Molecular Input Line Entry System representation is CC(C)CNC(=O)C=CC=CCC1=CC=CC=C1, providing a text-based structural description [13] [25].

Chemical Classification and Structural Features

Isobutylphendienamide belongs to the amide chemical class, specifically categorized as a conjugated dienamide due to its extended conjugated system [25] . The compound features a conjugated diene system with two carbon-carbon double bonds in the (2E,4E) configuration, meaning both double bonds have E stereochemistry [25] [31]. The molecule contains eighteen heavy atoms, one aromatic ring system, and six rotatable bonds, contributing to its structural flexibility [25].

| Parameter | Value |

|---|---|

| Chemical Abstract Service Number | 99083-23-5 [13] |

| Molecular Formula | C₁₆H₂₁NO [13] [25] |

| Molecular Weight | 243.34 g/mol [13] |

| International Union of Pure and Applied Chemistry Name | (2E,4E)-N-(2-methylpropyl)-6-phenylhexa-2,4-dienamide [25] |

| InChI Key | APSXSFZATMGGAT-HCFISPQYSA-N [25] |

| BRN Registry Number | 2646116 [25] |

| Heavy Atoms | 18 [25] |

| Aromatic Rings | 1 [25] |

| Rotatable Bonds | 6 [25] |

Physicochemical Properties

The compound exhibits specific physicochemical characteristics that define its behavior under various conditions [13]. The boiling point is calculated at 440.3°C at 760 mmHg, indicating thermal stability at moderate temperatures [13]. The density is reported as 0.981 grams per cubic centimeter, slightly less dense than water [13]. The flash point occurs at 267.8°C, representing the temperature at which the compound can form ignitable vapor-air mixtures [13].

The topological polar surface area measures 29.10 square angstroms, indicating moderate polarity [25]. The compound contains one hydrogen bond donor and two hydrogen bond acceptors, characteristics that influence its solubility and interaction properties [25]. The calculated logarithm of the partition coefficient (logP) is 3.40, suggesting moderate lipophilicity [25]. The molar refractivity is 76.76, a parameter related to the compound's polarizability and optical properties [25].

Stereochemical Configuration

The stereochemical designation (2E,4E) indicates that both double bonds in the conjugated diene system adopt the E configuration, where the higher priority substituents are on opposite sides of each double bond [25] [41]. This stereochemical arrangement is crucial for the compound's biological activity and chemical reactivity [33]. The E,E configuration represents the most thermodynamically stable arrangement for this conjugated system [37].

| Physical Property | Value |

|---|---|

| Boiling Point | 440.3°C at 760 mmHg [13] |

| Density | 0.981 g/cm³ [13] |

| Flash Point | 267.8°C [13] |

| Topological Polar Surface Area | 29.10 Ų [25] |

| Calculated logP | 3.40 [25] |

| Hydrogen Bond Donors | 1 [25] |

| Hydrogen Bond Acceptors | 2 [25] |

| Van der Waals Molecular Volume | 266.05 Ų [25] |

| Molar Refractivity | 76.76 [25] |

Research Applications and Documentation

Isobutylphendienamide has been extensively studied as a prototype insecticide compound, with significant research focusing on its photochemistry and metabolic pathways [25] [33]. The compound was first characterized in agricultural and food chemistry research, where its synthesis, chromatography, and spectroscopic properties were thoroughly investigated [33]. Research has demonstrated its effectiveness for controlling rice insects, thrips, termites, and click beetles [34].

Isobutylphendienamide is systematically identified through multiple nomenclature systems and structural descriptors. The International Union of Pure and Applied Chemistry name for this compound is (2E,4E)-N-(2-methylpropyl)-6-phenylhexa-2,4-dienamide, reflecting its trans-configuration at the 2nd and 4th carbon positions, the isobutyl substituent on the amide nitrogen, and the phenyl-terminated hexadienamide backbone [1].

The molecular formula C16H21NO corresponds to a molecular weight of 243.34 g/mol [1]. The compound is registered under Chemical Abstracts Service numbers 99083-23-5 and 122349-64-8 [1], distinguishing it from structurally similar compounds. The substance maintains comprehensive database coverage with identification numbers including PubChem CID 5281870 [1], ChEBI ID CHEBI:5990 [2], ChEMBL ID CHEMBL508143 [1], and KEGG ID C10944 [1].

Molecular Identifiers Data Table

| Identifier Type | Value |

|---|---|

| Chemical Name | Isobutylphendienamide |

| IUPAC Name | (2E,4E)-N-(2-methylpropyl)-6-phenylhexa-2,4-dienamide |

| Molecular Formula | C16H21NO |

| Molecular Weight | 243.34 g/mol |

| CAS Registry Number | 99083-23-5 / 122349-64-8 |

| PubChem CID | 5281870 |

| ChEBI ID | CHEBI:5990 |

| ChEMBL ID | CHEMBL508143 |

| KEGG ID | C10944 |

| Lipid Maps ID | LMFA08020168 |

| Metabolomics Workbench ID | 70467 |

| InChI | InChI=1S/C16H21NO/c1-14(2)13-17-16(18)12-8-4-7-11-15-9-5-3-6-10-15/h3-10,12,14H,11,13H2,1-2H3,(H,17,18)/b7-4+,12-8+ |

| InChIKey | APSXSFZATMGGAT-HCFISPQYSA-N |

| SMILES | CC(C)CNC(=O)/C=C/C=C/CC1=CC=CC=C1 |

Structural Identifiers

The International Chemical Identifier provides comprehensive structural information through the InChI string: InChI=1S/C16H21NO/c1-14(2)13-17-16(18)12-8-4-7-11-15-9-5-3-6-10-15/h3-10,12,14H,11,13H2,1-2H3,(H,17,18)/b7-4+,12-8+ [1]. This string encodes the complete molecular connectivity, stereochemistry, and tautomeric state. The corresponding InChIKey APSXSFZATMGGAT-HCFISPQYSA-N [1] serves as a compact, fixed-length identifier suitable for database searches and computational applications.

The Simplified Molecular Input Line Entry System representation CC(C)CNC(=O)/C=C/C=C/CC1=CC=CC=C1 [1] provides a human-readable structural notation that explicitly indicates the stereochemical configuration through the forward slash notation for trans double bonds.

Chemical Classification Framework

Isobutylphendienamide belongs to the fatty amide chemical class [1] [3] [4], representing a specialized category of organic compounds characterized by the presence of an amide functional group attached to a fatty acid-derived carbon chain. The compound is classified within the Chemical Entities of Biological Interest ontology as fatty amide (CHEBI:29348) [2] [3], establishing its relationship to other biologically relevant lipid molecules.

Chemical Classification Data Table

| Classification System | Classification |

|---|---|

| Chemical Class | Fatty Amide |

| Functional Group | N-substituted amide |

| Structural Feature | Conjugated dienamide |

| ChEBI Classification | Fatty amide (CHEBI:29348) |

| LIPID MAPS Classification | Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802] |

| KEGG Classification | Lipid |

| Amide Type | Primary amide with N-alkyl substitution |

| Chain Length | C16 carbon chain |

| Stereochemistry | (2E,4E) - trans configuration at positions 2 and 4 |

| Conjugated System | Conjugated diene system (C=C-C=C) |

| Aromatic Component | Terminal phenyl group |

Lipid Classification Systems

The Lipid Metabolites and Pathways Strategy database categorizes isobutylphendienamide under Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802] [1] [5], reflecting its position within the comprehensive lipid classification hierarchy. This classification acknowledges the compound's structural relationship to fatty acids while recognizing the distinctive amide functionality that defines its chemical behavior.

The compound holds the Lipid Maps identifier LMFA08020168 [1] [5], providing standardized access within lipidomics databases and computational tools. The KEGG database classifies the substance as a lipid [1], emphasizing its role within metabolic pathways and biochemical networks.

Structural Characteristics and Functional Groups

Isobutylphendienamide contains several distinctive structural features that define its chemical properties and biological activities. The compound features a conjugated diene system at positions 2,4 with (2E,4E) trans configuration [1] , which contributes to its chemical reactivity and potential biological activity. The isobutyl group enhances the molecule's lipophilicity , potentially influencing its interaction with biological membranes and receptors.

The terminal phenyl group provides aromatic character and contributes to the overall molecular stability through resonance effects [1]. The N-substituted amide functional group serves as the primary reactive site and defines the compound's classification within the amide chemical family [3].

Computed Properties Data Table

| Property | Value |

|---|---|

| XLogP3-AA | 3.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 6 |

| Exact Mass | 243.162314293 Da |

| Monoisotopic Mass | 243.162314293 Da |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 18 |

| Formal Charge | 0 |

| Complexity | 285 |

| Defined Bond Stereocenter Count | 2 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

XLogP3

Other CAS

Wikipedia

Use Classification

Explore Compound Types

O4Si-4